Impel

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

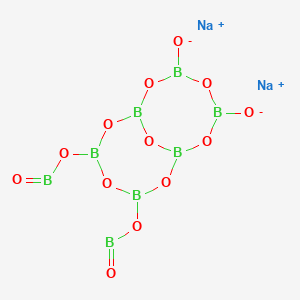

CAS No. |

12008-41-2 |

|---|---|

Molecular Formula |

B8Na2O13 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

disodium;(9,11-dioxido-5-oxoboranyloxy-2,4,6,8,10,12,13-heptaoxa-1,3,5,7,9,11-hexaborabicyclo[5.5.1]tridecan-3-yl)oxy-oxoborane |

InChI |

InChI=1S/B8O13.2Na/c9-1-13-5-18-6(14-2-10)20-8-17-4(12)15-3(11)16-7(19-5)21-8;;/q-2;2*+1 |

InChI Key |

CGCGPGRQKOPVHP-UHFFFAOYSA-N |

Canonical SMILES |

B(=O)OB1OB2OB(OB(OB(O2)OB(O1)OB=O)[O-])[O-].[Na+].[Na+] |

Color/Form |

Crystalline rod |

physical_description |

Liquid; Other Solid; Dry Powder |

Related CAS |

12280-03-4 (Na2B8O13) |

solubility |

Dissolves rapidly in water ... easily forms viscous supersaturated solutions at elevated temperatures. Solubility at 30 degC: 21.9wt % /Disodium octaborate tetrahydrate/ Solubility: 9.5 g/100 g water /Disodium octaborate tetrahydrate/ |

Origin of Product |

United States |

Foundational & Exploratory

Precision Olfactory Delivery: A Technical Guide to Nose-to-Brain Drug Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precision Olfactory Delivery (POD) represents a significant advancement in intranasal drug administration, engineered to overcome the limitations of traditional nasal sprays by specifically targeting the upper nasal cavity, including the highly vascularized and permeable olfactory region. This technology offers a non-invasive route for direct nose-to-brain delivery, potentially bypassing the blood-brain barrier and enabling rapid, consistent therapeutic action for a range of neurological and systemic disorders. This technical guide provides an in-depth analysis of the core principles of POD technology, a review of the underlying physiological transport mechanisms, a compilation of comparative quantitative data, and detailed experimental protocols for its evaluation.

Introduction: The Challenge of Brain Drug Delivery

The blood-brain barrier (BBB) presents a formidable obstacle to the effective delivery of therapeutics to the central nervous system (CNS).[1] This highly selective semipermeable border protects the brain from harmful substances but also restricts the passage of many potentially therapeutic molecules.[1] Traditional drug delivery methods, such as oral and intravenous administration, often result in significant systemic exposure and limited brain penetration.

Intranasal drug delivery has emerged as a promising alternative, offering a non-invasive route that can circumvent the BBB.[2] However, conventional nasal sprays are often inefficient, with the majority of the drug depositing in the anterior nasal cavity, where it is subject to rapid mucociliary clearance and systemic absorption, with less than 5% reaching the crucial upper nasal space. To address this, Precision Olfactory Delivery (POD) technology has been developed to specifically target the upper nasal space, including the olfactory region, thereby optimizing direct nose-to-brain transport.[3]

Core Principles of Precision Olfactory Delivery (POD) Technology

POD technology is a drug-device combination platform designed to deliver a precise dose of a therapeutic agent (in either powder or liquid form) to the upper nasal cavity.[3][4] The core of this technology lies in a handheld, manually actuated, propellant-powered device.

Device Mechanism

The POD device utilizes a pressurized canister containing a hydrofluoroalkane (HFA) propellant, which is kept separate from the drug formulation until actuation.[5][6] Upon actuation, the propellant is channeled to a chamber containing the drug, aerosolizing it.[5] The device's nozzle is engineered to generate a narrow, targeted plume of drug particles with a specific velocity and geometry.[5][7] Some designs incorporate features like longitudinal helical channels to create a circumferential aerosol spray, intended to displace residual air in the olfactory region and enhance deposition.

Caption: Workflow of a propellant-based Precision Olfactory Delivery (POD) device.

Physiological Mechanisms of Nose-to-Brain Transport

Targeting the olfactory region leverages unique anatomical and physiological pathways for direct access to the CNS.[1][8]

Olfactory and Trigeminal Nerve Pathways

The primary routes for direct nose-to-brain transport are the olfactory and trigeminal nerves.[1][3]

-

Olfactory Pathway: The olfactory epithelium, located in the roof of the nasal cavity, contains olfactory sensory neurons (OSNs). The axons of these neurons bundle together, pass through the cribriform plate, and synapse directly with the olfactory bulb of the brain.[8] This provides a direct connection between the external environment and the CNS.[8]

-

Trigeminal Pathway: The trigeminal nerve innervates large areas of the nasal mucosa. Drugs deposited in these regions can be transported along the trigeminal nerve pathways to the brainstem and other brain regions.[3]

Cellular and Molecular Transport Mechanisms

Drug transport along these neural pathways can occur via several mechanisms:[1][8][9]

-

Extracellular Transport: This is considered the primary and most rapid pathway.[3][8] Drugs diffuse through the paracellular space between cells in the nasal epithelium, entering the perineural and perivascular spaces surrounding the olfactory and trigeminal nerve bundles.[8] From here, they can be rapidly transported into the cerebrospinal fluid (CSF) and brain parenchyma.[8]

-

Intracellular Transport: This involves the uptake of drugs into the olfactory sensory neurons, followed by slow axonal transport to the olfactory bulb.[8][9] This process can involve mechanisms like endocytosis and transcytosis.[1] While slower than extracellular transport, it may be relevant for certain molecules and sustained delivery.[8]

-

Drug Transporters: The expression of certain drug transporters, such as Organic Anion-Transporting Polypeptide 3 (OATP3), in the olfactory epithelium and nerve bundles may facilitate the uptake and transport of specific drug substrates.[10]

Caption: Major pathways for drug transport from the nasal cavity to the brain.

Quantitative Data and Performance

The efficacy of POD technology is demonstrated by its ability to achieve superior pharmacokinetic profiles and higher deposition in the target region compared to conventional methods.

Pharmacokinetic Comparison

A clinical study comparing a dihydroergotamine (DHE) powder delivered via a POD-like device (STS101) with conventional intranasal DHE spray and intramuscular DHE injection provides key insights into its performance.

| Parameter | STS101 5.2 mg (POD) | Migranal® 2.0 mg (Nasal Spray) | IM DHE 1.0 mg |

| Cmax (pg/mL) | 2175 | 961 | N/A |

| Tmax (minutes) | 23 | N/A | N/A |

| AUC0-2h (hpg/mL) | 2979 | 1316 | N/A |

| AUC0-inf (hpg/mL) | 12,030 | 6498 | N/A |

| Data from a Phase 1, open-label, comparative bioavailability study.[5] |

The data clearly indicates that the POD system achieved approximately a 2-fold higher maximum concentration (Cmax) and total drug exposure (AUC) compared to the traditional nasal spray, with a rapid time to peak concentration (Tmax).[5]

Olfactory Deposition Efficiency

Studies quantifying regional deposition in the nasal cavity consistently show the limitations of standard devices and the potential of targeted delivery systems.

| Delivery Method / Formulation | Olfactory Deposition (% of total delivered dose) | Reference |

| Standard Nasal Spray Pumps | < 4.6% | [11] |

| Nebulizers (with point-release) | Up to 9.0% (±1.9%) | [11] |

| Optimized Nasal Spray (specific head tilt & nozzle angle) | 22.7% (±3.7%) | [12] |

While specific deposition percentage data for a commercially available POD device is proprietary, the technology is designed to significantly exceed the deposition efficiencies of standard nasal sprays, aiming for the levels achieved under optimized laboratory conditions.

Experimental Protocols for Evaluation

The evaluation of Precision Olfactory Delivery technology involves a combination of in vitro and in vivo methodologies to assess deposition patterns and pharmacokinetic profiles.

In Vitro Nasal Deposition Using 3D-Printed Casts

This method provides a reproducible way to quantify regional drug deposition.

Methodology:

-

Nasal Cast Fabrication: A realistic human nasal cavity model is created from CT or MRI scan data of a subject.[7][13] The model is then 3D-printed, often in sections (e.g., vestibule, main passage, olfactory region, nasopharynx) and from a transparent material to allow for visualization.[7][14]

-

Surface Coating: To mimic physiological conditions, the internal surfaces of the cast may be coated with a synthetic mucus, such as a solution of xanthan gum in saline.[14]

-

Experimental Setup: The cast is assembled and oriented at a specific angle, often with controlled airflow to simulate breathing.[14][15] The POD device is actuated into the nostril of the cast.

-

Quantification: After actuation, the cast is disassembled. The drug deposited in each section is washed out with a suitable solvent.[15] The amount of drug in the wash solution is then quantified using High-Performance Liquid Chromatography (HPLC).[7][15]

In Vivo Pharmacokinetic and Biodistribution Studies

Animal models, particularly rodents, are used to assess the in vivo performance of POD technology.

Methodology:

-

Radiolabeling: The drug or a nanocarrier is labeled with a positron-emitting radionuclide, such as Zirconium-89 (⁸⁹Zr). [2][15]2. Animal Model: Anesthetized rats are positioned for intranasal administration.

-

Administration: A specific dose of the radiolabeled formulation is delivered intranasally using a specialized device. A control group may receive the drug intravenously. [2][15]4. PET/CT Imaging: Immediately following administration, the animal is placed in a Positron Emission Tomography/Computed Tomography (PET/CT) scanner. Dynamic imaging is performed for a set period (e.g., 2 hours) to track the spatiotemporal distribution of the radiotracer. [2][15]5. Ex Vivo Analysis: After imaging, the animal is euthanized, and tissues of interest (e.g., olfactory bulb, forebrain, brainstem, blood, peripheral organs) are dissected. [2][15]The radioactivity in each tissue is measured using a gamma counter to confirm and provide higher resolution data on the biodistribution. [2]

Conclusion and Future Directions

Precision Olfactory Delivery technology represents a sophisticated approach to intranasal drug delivery, offering a viable and efficient method for targeting the central nervous system. By focusing on the upper nasal space, POD systems can achieve rapid onset of action, improved bioavailability, and consistent dosing, overcoming many of the challenges associated with both traditional intranasal and systemic drug delivery routes. The continued development of this technology, including formulation optimization and device engineering, holds significant promise for the treatment of a wide array of neurological disorders, from migraine and pain management to neurodegenerative diseases. Further research focusing on the precise molecular mechanisms of transport and the application of this technology to a broader range of therapeutics will be critical in realizing its full clinical potential.

References

- 1. [PDF] Visualization and Quantification of Nasal and Olfactory Deposition in a Sectional Adult Nasal Airway Cast | Semantic Scholar [semanticscholar.org]

- 2. Aerosolized In Vivo 3D Localization of Nose-to-Brain Nanocarrier Delivery Using Multimodality Neuroimaging in a Rat Mod… [ouci.dntb.gov.ua]

- 3. Trigeminal pathways deliver a low molecular weight drug from the nose to the brain and orofacial structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US9550036B2 - Nasal drug delivery device - Google Patents [patents.google.com]

- 6. Nasal drug delivery devices: characteristics and performance in a clinical perspective—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visualization and quantitative evaluation of aerosol deposition using 3D-printed adult nose cavities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Using the Intranasal Route to Administer Drugs to Treat Neurological and Psychiatric Illnesses: Rationale, Successes, and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Visualization and Quantification of Nasal and Olfactory Deposition in a Sectional Adult Nasal Airway Cast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Visualization and Estimation of Nasal Spray Delivery to Olfactory Mucosa in an Image-Based Transparent Nasal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro qualitative and quantitative CT assessment of iodinated aerosol nasal deposition using a 3D-printed nasal replica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Impel's Precision Olfactory Delivery (POD) System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Impel Pharmaceuticals has developed the Precision Olfactory Delivery (POD®) system, a novel intranasal drug delivery platform designed to overcome the limitations of traditional nasal sprays and achieve rapid, consistent, and enhanced systemic drug absorption. By targeting the vascular-rich upper nasal cavity, specifically the olfactory region, the POD system offers a non-invasive delivery route with bioavailability and speed of onset comparable to intravenous administration for certain therapeutics. This technical guide will delve into the core mechanism of action of the POD system, present key clinical data for its flagship product, Trudhesa® (dihydroergotamine mesylate), and provide an overview of the experimental methodologies employed in its evaluation.

Core Mechanism of Action

The fundamental principle of the POD system lies in its ability to deliver a precise and consistent dose of drug formulation to the upper nasal cavity, a region largely bypassed by conventional nasal sprays.[1] This area, rich in vasculature and with a more permeable epithelium compared to the lower nasal cavity, provides an ideal site for rapid systemic drug absorption.[1][2]

Targeting the Upper Nasal Space

Traditional nasal sprays typically deposit the majority of the drug in the lower nasal cavity, where it is subject to rapid mucociliary clearance and swallowing, leading to variable absorption and reduced bioavailability.[1] The POD system, a manually actuated, propellant-powered device, generates a narrow, focused plume of aerosolized drug that is propelled with sufficient velocity to reach the upper nasal space.[3] This targeted delivery minimizes drug loss and ensures that a greater proportion of the administered dose is available for absorption.

Enhanced Bioavailability and Rapid Onset

By delivering therapeutics directly to the highly vascularized olfactory region, the POD system facilitates rapid and efficient drug uptake into the systemic circulation.[4] This bypasses the gastrointestinal tract and first-pass metabolism in the liver, which can significantly degrade or reduce the bioavailability of many drugs. The result is a pharmacokinetic profile characterized by a rapid time to maximum plasma concentration (Tmax) and high bioavailability, often comparable to intravenous injection.[5]

The I-GIVE Platform

The underlying technology for the POD system is this compound's proprietary Intravail-Gas-Impelled Liquid Ejection (I-GIVE) platform. This technology utilizes a propellant to generate a fine, targeted mist that can be directed to specific regions of the nasal cavity. The I-GIVE platform allows for the delivery of both liquid and powder formulations, offering flexibility in drug development.

Quantitative Data from Clinical Trials

The efficacy and pharmacokinetic profile of the POD system have been extensively studied in clinical trials with its lead product, INP104 (Trudhesa®), a dihydroergotamine (DHE) formulation for the acute treatment of migraine.

Pharmacokinetic Profile: STOP 101 Study

The STOP 101 study was a Phase 1, open-label, randomized, three-way crossover trial that compared the pharmacokinetics of INP104 with intravenous (IV) DHE and a conventional DHE nasal spray (Migranal®).[3][5] The key findings are summarized in the table below.

| Parameter | INP104 (1.45 mg) | IV DHE (1.0 mg) | Migranal® (2.0 mg) |

| Cmax (pg/mL) | 1301 | 14,190 | 299.6 |

| Tmax (hours) | 0.5 | 0.08 | 0.78 |

| AUC0-inf (hr*pg/mL) | 6275 | 7490 | 2199 |

Table 1: Comparative Pharmacokinetic Parameters of INP104, IV DHE, and Migranal® from the STOP 101 Study.[5]

The data demonstrates that INP104 achieves a significantly higher peak plasma concentration (Cmax) and greater overall drug exposure (AUC0-inf) compared to the traditional nasal spray, with a much faster time to peak concentration (Tmax).[5] Notably, while the Cmax of INP104 is lower than that of IV DHE, plasma concentrations of DHE following INP104 administration were comparable to IV DHE from 30 minutes up to 48 hours.[6]

Safety and Efficacy: STOP 301 Study

The STOP 301 study was a Phase 3, open-label, long-term safety and tolerability study of INP104 in patients with migraine.[6] The study also collected exploratory efficacy data.

| Outcome (at 2 hours post-dose) | Percentage of Patients |

| Pain Freedom | 38% |

| Most Bothersome Symptom Freedom | 52% |

| Pain Relief | 66% |

Table 2: Exploratory Efficacy Outcomes from the STOP 301 Study.

The study found that INP104 was well-tolerated with long-term use, and the most common treatment-emergent adverse events were mild and transient, including nasal congestion, nausea, and nasal discomfort.[6]

Experimental Protocols

STOP 101 Study Methodology

-

Study Design: Phase 1, open-label, randomized, single-dose, 3-period, 3-way crossover study.[3]

-

Participants: Healthy adult volunteers.[3]

-

Interventions:

-

INP104 (1.45 mg) administered as one spray per nostril.

-

D.H.E. 45® (1.0 mg) administered as an intravenous injection.

-

Migranal® Nasal Spray (2.0 mg) administered as two sprays per nostril.[3]

-

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to measure plasma concentrations of DHE and its major metabolite, 8'-OH-DHE.[3]

-

Bioanalytical Method: While the specific parameters are proprietary, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are the standard for quantifying dihydroergotamine in plasma.

STOP 301 Study Methodology

-

Study Design: Phase 3, open-label, 24-week safety study with a 28-week extension period.

-

Participants: Patients with a history of migraine with or without aura.

-

Intervention: INP104 (1.45 mg) self-administered for migraine attacks.

-

Primary Objective: To assess the safety and tolerability of long-term, intermittent use of INP104, with a focus on nasal mucosa and olfactory function.

-

Exploratory Objectives: Efficacy assessments including pain freedom, most bothersome symptom freedom, and pain relief at 2 hours post-dose, as well as patient acceptability.

Visualizations

Mechanism of Action of the POD System

Caption: Comparison of drug delivery pathways for traditional nasal sprays versus this compound's POD system.

Experimental Workflow of the STOP 101 Study

Caption: Crossover design workflow of the STOP 101 clinical trial.

Logical Relationship of POD System Advantages

Caption: Core features and resulting advantages of the POD drug delivery system.

Conclusion

This compound's Precision Olfactory Delivery (POD) system represents a significant advancement in intranasal drug delivery. By targeting the vascular-rich upper nasal space, the POD system has demonstrated the ability to achieve rapid and consistent systemic drug levels, offering a non-invasive alternative to injections for certain therapies. The clinical data for Trudhesa® (INP104) supports the potential of the POD platform to improve the pharmacokinetic profile and therapeutic efficacy of nasally administered drugs. For researchers and drug development professionals, the POD system presents a promising platform for reformulating existing drugs or developing new therapies that require rapid onset of action and high bioavailability.

References

- 1. impelpharma.com [impelpharma.com]

- 2. STOP 101: A Phase 1, Randomized, Open-Label, Comparative Bioavailability Study of INP104, Dihydroergotamine Mesylate (DHE) Administered Intranasally by a I123 Precision Olfactory Delivery (POD® ) Device, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sop.washington.edu [sop.washington.edu]

- 4. impelpharma.com [impelpharma.com]

- 5. STOP 301: A Phase 3, open‐label study of safety, tolerability, and exploratory efficacy of INP104, Precision Olfactory Delivery (POD®) of dihydroergotamine mesylate, over 24/52 weeks in acute treatment of migraine attacks in adult patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impelpharma.com [impelpharma.com]

Bypassing the Blood-Brain Barrier: An In-depth Technical Guide to Intranasal Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature restricts the passage of most systemically administered drugs, necessitating innovative delivery strategies. Intranasal (IN) administration has emerged as a promising, non-invasive route that offers direct access to the brain, circumventing the BBB and minimizing systemic side effects. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative outcomes associated with nose-to-brain drug delivery. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design and evaluate novel intranasal therapies for CNS diseases.

Core Mechanisms of Nose-to-Brain Drug Delivery

Intranasal administration facilitates drug transport to the CNS through several interconnected pathways, primarily involving the olfactory and trigeminal nerves.[1] A portion of the administered drug may also be absorbed into the systemic circulation and subsequently cross the BBB, though this is often a less efficient route for brain targeting.[2]

The Olfactory Pathway

The olfactory epithelium, located in the upper region of the nasal cavity, provides a direct connection to the brain via olfactory receptor neurons.[3][4][5] These neurons project from the nasal cavity through the cribriform plate to the olfactory bulb of the brain.[6][7] Molecules can traverse this pathway through two primary mechanisms:

-

Intracellular (Intraneuronal) Transport: Drugs can be internalized by olfactory receptor neurons via endocytosis or pinocytosis and then transported along the axon to the olfactory bulb.[8] This process is generally slower, taking hours to days.

-

Extracellular (Extraneuronal) Transport: Drugs can move through the paracellular spaces between cells in the olfactory epithelium to reach the perineural spaces surrounding the olfactory nerves.[8] From here, they can be rapidly transported into the cerebrospinal fluid (CSF) and brain parenchyma, often within minutes.[9]

The Trigeminal Pathway

The trigeminal nerve, the largest of the cranial nerves, also innervates the nasal mucosa.[1] It provides a pathway for drugs to reach the brainstem, pons, and other caudal brain regions.[7] Similar to the olfactory pathway, transport along the trigeminal nerve can occur via both intracellular and extracellular routes.

Systemic Absorption

The nasal mucosa is highly vascularized, leading to the systemic absorption of a portion of the intranasally administered drug.[2] Once in the bloodstream, the drug must then cross the BBB to enter the CNS. This pathway is generally less efficient for brain-targeted delivery compared to the direct nose-to-brain routes.

Quantitative Assessment of Brain Targeting Efficiency

To quantify the effectiveness of intranasal delivery for brain targeting, two key parameters are widely used: the Drug Targeting Efficiency (DTE%) and the Direct Transport Percentage (DTP%).[10][11] These metrics are calculated by comparing the area under the concentration-time curve (AUC) in the brain and blood following intranasal and intravenous (IV) administration.

-

Drug Targeting Efficiency (DTE%): This parameter indicates the overall efficiency of brain delivery by the intranasal route compared to the intravenous route. A DTE% greater than 100% suggests that intranasal administration is more effective at delivering the drug to the brain.[10][12]

-

Direct Transport Percentage (DTP%): This metric quantifies the contribution of the direct nose-to-brain pathways (olfactory and trigeminal) to the total drug concentration in the brain after intranasal administration.[13][14] A higher DTP% indicates a greater proportion of the drug is bypassing the BBB.

Comparative Data on Brain Targeting Efficiency

The following tables summarize DTE% and DTP% values from various studies, showcasing the potential of different drug formulations for enhanced nose-to-brain delivery.

Table 1: Drug Targeting Efficiency (DTE%) and Direct Transport Percentage (DTP%) of Various Drugs in Solution

| Drug | Animal Model | DTE% | DTP% | Reference(s) |

| Clozapine | Mice | 397 | 74.8 | [14] |

| Haloperidol | Rats | 1128.6 | 91.14 | [13] |

| Donepezil | Rats | 243.78 | 58.84 | [13] |

Table 2: Drug Targeting Efficiency (DTE%) and Direct Transport Percentage (DTP%) of Nanoparticle-Based Formulations

| Drug | Nanoparticle Type | Animal Model | DTE% | DTP% | Reference(s) |

| Rivastigmine | Cationic PLN gel | - | 792.5 | 87.4 | [14] |

| Rivastigmine | Anionic PLN gel | - | 672.3 | 85.1 | [14] |

| Piribedil | Lecithin-CS NPs in gel | Rats | - | 56 | [14] |

| Aripiprazole | Nanoemulgel | Rats | - | 90 | [14] |

| Sumatriptan | NLCs | Rats | 258 | 61 | [14] |

| Donepezil | SLNs | Rats | 533.95 | 81.94 | [13] |

| Duloxetine | NLCs | Rabbits | 758.1 | 86.81 | [13] |

| Asenapine | NLC coated with glycol chitosan | - | 2.88% (relative to free drug) | - | [12] |

Experimental Protocols

In Vivo Intranasal Administration in Rodents

This protocol provides a generalized procedure for intranasal drug delivery in mice and rats for brain targeting studies.

Materials:

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Micropipette and tips

-

Drug formulation

-

Animal restraint apparatus (optional for awake administration)

Procedure:

-

Animal Preparation:

-

For anesthetized administration, induce anesthesia using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.[15] Monitor the animal's respiratory rate and depth of anesthesia throughout the procedure.

-

For awake administration, acclimate the animals to handling for several days prior to the experiment to minimize stress.[16] A specialized scruff grip can be used to immobilize the head during administration.[16]

-

-

Positioning:

-

Place the anesthetized animal in a supine position with its head tilted back slightly to facilitate the delivery of the formulation to the olfactory region.[15]

-

-

Administration:

-

Using a micropipette, slowly instill small volumes (typically 5-10 µL per nostril for mice and 10-20 µL per nostril for rats) of the drug formulation into each nostril.[15]

-

Alternate between nostrils to allow for absorption and prevent the formulation from being expelled.[15]

-

The total administration volume should generally not exceed 20-30 µL for mice and 50-100 µL for rats.[15]

-

-

Post-Administration:

-

Maintain the animal in the supine position for a few minutes after administration to allow for complete absorption.

-

Monitor the animal until it has fully recovered from anesthesia.

-

Ex Vivo Nasal Mucosa Permeation Study

This protocol describes a common method for assessing drug permeability across the nasal mucosa using a Franz diffusion cell apparatus.

Materials:

-

Franz diffusion cells

-

Freshly excised nasal mucosa (e.g., from porcine or bovine sources)

-

Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

-

Drug formulation

-

Analytical instrumentation for drug quantification (e.g., HPLC, LC-MS/MS)

Procedure:

-

Tissue Preparation:

-

Excise the nasal mucosa from the animal snout and carefully separate it from the underlying cartilage.

-

Mount the mucosal tissue between the donor and receptor chambers of the Franz diffusion cell, with the mucosal side facing the donor chamber.

-

-

Experimental Setup:

-

Fill the receptor chamber with pre-warmed receptor medium and ensure no air bubbles are trapped beneath the tissue.

-

Maintain the temperature of the receptor chamber at 37°C using a circulating water bath.

-

Stir the receptor medium continuously with a magnetic stir bar.

-

-

Permeation Study:

-

Apply the drug formulation to the mucosal surface in the donor chamber.

-

At predetermined time intervals, withdraw samples from the receptor chamber for drug analysis.

-

Replace the withdrawn volume with fresh, pre-warmed receptor medium.

-

-

Data Analysis:

-

Quantify the drug concentration in the collected samples.

-

Calculate the cumulative amount of drug permeated per unit area over time.

-

Determine the steady-state flux (Jss) and the apparent permeability coefficient (Papp).

-

In Vitro Nasal Epithelial Cell Culture Model

This protocol outlines the use of a Transwell® system to create an in vitro model of the nasal epithelium for permeability studies.

Materials:

-

Nasal epithelial cell line (e.g., RPMI 2650, Calu-3)

-

Cell culture medium and supplements

-

Transwell® inserts with a microporous membrane

-

Multi-well plates

-

Transepithelial electrical resistance (TEER) meter

-

Drug formulation and fluorescent markers (e.g., Lucifer yellow)

Procedure:

-

Cell Seeding:

-

Seed the nasal epithelial cells onto the apical side of the Transwell® inserts at a high density.

-

Culture the cells until they form a confluent monolayer.

-

-

Barrier Formation:

-

Permeability Assay:

-

Once a stable TEER is achieved, replace the medium in the apical and basolateral compartments with transport buffer.

-

Add the drug formulation to the apical chamber.

-

At specific time points, collect samples from the basolateral chamber for drug quantification.

-

-

Data Analysis:

-

Determine the amount of drug transported across the cell monolayer.

-

Calculate the apparent permeability coefficient (Papp).

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows in intranasal drug delivery research.

Caption: Overview of Nose-to-Brain Drug Delivery Pathways.

Caption: Cellular Mechanisms of Transport Across the Olfactory Epithelium.

Caption: Experimental Workflow for In Vivo Brain Targeting Studies.

Future Directions and Conclusion

Intranasal drug delivery holds immense promise for the treatment of a wide range of CNS disorders. The ability to bypass the BBB and deliver therapeutics directly to the brain offers significant advantages over conventional administration routes. Future research will likely focus on the development of advanced formulations, such as stimuli-responsive nanoparticles and targeted ligand-conjugated carriers, to further enhance brain targeting efficiency and specificity. Additionally, a deeper understanding of the molecular and cellular transport mechanisms will enable the rational design of more effective nose-to-brain delivery systems. This technical guide provides a solid foundation for researchers and drug developers to contribute to this exciting and rapidly evolving field.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Intranasal delivery to the central nervous system: mechanisms and experimental considerations [review] [healthpartners.com]

- 3. The Olfactory Epithelium and Olfactory Receptor Neurons - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Olfactory receptor | Anatomy, Function & Signaling Pathways | Britannica [britannica.com]

- 5. Olfactory epithelium - Wikipedia [en.wikipedia.org]

- 6. Quantitative analysis of the olfactory pathway for drug delivery to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective CNS Targeting and Distribution with a Refined Region-Specific Intranasal Delivery Technique via the Olfactory Mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Establishment of an Olfactory Region-specific Intranasal Delivery Technique in Mice to Target the Central Nervous System [frontiersin.org]

- 9. Cerebrospinal fluid - Wikipedia [en.wikipedia.org]

- 10. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Intranasal delivery of nanostructured lipid carriers, solid lipid nanoparticles and nanoemulsions: A current overview of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and Pharmacodynamics of Intranasal Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes [jove.com]

- 16. Video: Intranasal Administration of CNS Therapeutics to Awake Mice [jove.com]

- 17. researchgate.net [researchgate.net]

- 18. A 3D “In Vitro” Model to Study Hyaluronan Effect in Nasal Epithelial Cell Line Exposed to Double-Stranded RNA Poly(I:C) - PMC [pmc.ncbi.nlm.nih.gov]

The Precision Olfactory Delivery (POD) Technology: A Technical Guide to Bypassing the Blood-Brain Barrier for CNS Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. The ability to effectively deliver drugs to the brain remains a critical unmet need. Impel Pharmaceuticals' Precision Olfactory Delivery (POD®) technology is a novel, non-invasive platform designed to overcome this barrier by targeting the upper nasal cavity, a region rich in vasculature and with direct connections to the brain via the olfactory and trigeminal nerves. This technical guide provides an in-depth overview of the POD technology, including its mechanism of action, a summary of key preclinical and clinical data for drug candidates utilizing this platform, detailed experimental methodologies from cited studies, and visualizations of key pathways and workflows.

The Core Technology: Precision Olfactory Delivery (POD)

The POD technology is a proprietary drug-device combination platform that administers therapeutics to the upper nasal space.[1][2] Unlike traditional nasal sprays that primarily deposit drugs in the lower nasal cavity, the POD device utilizes a propellant to create a narrow plume of aerosolized drug that is precisely delivered to the highly vascularized olfactory epithelium.[3][4] This targeted delivery is designed to achieve rapid and consistent drug absorption, leading to injection-like bioavailability and enabling direct nose-to-brain transport.[1] The device is designed for simple, patient-friendly use, without the need for coordinated inhalation.[5][6]

Mechanism of Action: Leveraging Neuronal Pathways to the Brain

The POD technology capitalizes on the unique anatomy of the upper nasal cavity, which provides a direct conduit to the CNS, bypassing the BBB.[7] This is primarily achieved through two neuronal pathways:

-

The Olfactory Nerve Pathway: The olfactory epithelium, located in the upper nasal cavity, contains olfactory receptor neurons that project directly into the olfactory bulb of the brain.[8] Drugs deposited in this region can be transported into the brain via two main routes:

-

Intracellular Transport: Drugs can be taken up by olfactory sensory neurons and transported along their axons to the olfactory bulb.[9]

-

Extracellular Transport: Drugs can move through the paracellular space between epithelial cells and along the perineural space of the olfactory nerves to reach the cerebrospinal fluid (CSF).[9]

-

-

The Trigeminal Nerve Pathway: The trigeminal nerve, the largest of the cranial nerves, innervates the nasal mucosa.[10] Drugs can be transported along the ophthalmic and maxillary branches of the trigeminal nerve to the brainstem and other brain regions.[10][11]

This direct nose-to-brain delivery mechanism offers the potential for rapid onset of action and reduced systemic side effects compared to oral or parenteral administration.

Visualizing the Pathway

Quantitative Data from Preclinical and Clinical Studies

The POD technology has been evaluated in a number of preclinical and clinical studies with various drug candidates. This section summarizes the key quantitative data from these studies.

INP104 (Trudhesa®) for the Acute Treatment of Migraine

INP104 is a formulation of dihydroergotamine (DHE) mesylate delivered via the POD device. It is now an FDA-approved treatment for acute migraine marketed as Trudhesa®.

| Parameter | INP104 (1.45 mg, POD) | IV DHE (1.0 mg) | Migranal® (2.0 mg, Nasal Spray) |

| Cmax (pg/mL) | 1301 | 14900 | 299.6 |

| Tmax (min) | 30 | Not specified | 47 |

| AUC0-2hr (hrpg/mL) | 1603 | 3022 | 387.5 |

| AUC0-inf (hrpg/mL) | 6275 | 7490 | 2199 |

| Absolute Bioavailability (%) | 58.9 | 100 | 15.2 |

| Efficacy Endpoint | Percentage of Patients (%) |

| Pain Freedom | 38.0 |

| Most Bothersome Symptom (MBS) Freedom | 52.1 |

| Pain Relief | 66.3 |

| Adverse Event | Percentage of Patients (%) |

| Nasal Congestion | 15.0 |

| Nausea | 6.8 |

| Nasal Discomfort | 5.1 |

| Abnormal Taste | 5.1 |

INP103 for the Treatment of "OFF" Episodes in Parkinson's Disease

INP103 is a powder formulation of levodopa delivered via the POD device for the potential treatment of "OFF" episodes in Parkinson's disease.

| Parameter | Value |

| Time to Significant Plasma Concentrations | 5 to 12 minutes |

| Median Tmax | 30 to 60 minutes |

| Cmax | > 1 µg/mL |

Experimental Protocols

The following sections provide an overview of the methodologies for the key clinical trials cited. It is important to note that this information is based on published literature and clinical trial registry data, as full, detailed clinical trial protocols are not always publicly available.

STOP 101: Phase 1 Study of INP104

A Phase 1, open-label, randomized, single-dose, 3-period, 3-way crossover study in healthy adult subjects.

To investigate the safety and pharmacokinetics of INP104 compared to intravenous (IV) DHE and an approved DHE nasal spray (Migranal®).[7]

-

Participants: Healthy adult volunteers.

-

Interventions:

-

INP104 (1.45 mg) administered intranasally via the POD device.

-

DHE 45® Injection (1.0 mg) administered intravenously.

-

Migranal® Nasal Spray (2.0 mg) administered intranasally.

-

-

Pharmacokinetic Analysis: Blood samples were collected at predefined time points to measure plasma concentrations of DHE and its major metabolite, 8'-OH-DHE. Pharmacokinetic parameters (Cmax, Tmax, AUC) were determined.

-

Safety Assessment: Safety was monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[7]

Visualizing the STOP 101 Workflow

STOP 301: Phase 3 Study of INP104

A Phase 3, open-label, long-term safety and tolerability study with an exploratory efficacy component.

To assess the long-term safety and tolerability of INP104 for the acute treatment of migraine, with a focus on nasal mucosa and olfactory function. Exploratory objectives included efficacy assessments.[8]

-

Participants: Adult patients with a diagnosis of migraine with or without aura, experiencing 2 to 8 migraine attacks per month.[5]

-

Intervention: Patients self-administered INP104 (1.45 mg) for migraine attacks over a 24-week period, with a subset continuing for a 52-week extension.[8]

-

Safety Assessment:

-

Monitoring of treatment-emergent adverse events (TEAEs).

-

Regular assessment of the nasal mucosa via endoscopy.

-

Olfactory function testing.[11]

-

-

Efficacy Assessment: Patients recorded migraine symptoms and treatment response in an electronic diary. Efficacy endpoints included pain freedom, most bothersome symptom (MBS) freedom, and pain relief at 2 hours post-dose.[8]

Visualizing the STOP 301 Workflow

THOR 201: Phase 2a Study of INP103

A Phase 2a, randomized, double-blind, placebo-controlled, single ascending dose (SAD) study.

To compare the safety, tolerability, pharmacokinetics, and pharmacodynamics of intranasal levodopa (INP103) versus placebo in Parkinson's disease patients experiencing an "OFF" episode.[10]

-

Participants: Levodopa-responsive Parkinson's disease patients.

-

Interventions:

-

Single ascending doses of INP103 (35 mg, 70 mg, and 140 mg) administered intranasally.

-

Placebo administered intranasally.

-

-

Pharmacokinetic/Pharmacodynamic Assessment:

-

Pharmacokinetic profile of levodopa was evaluated.

-

Pharmacodynamic effect was measured using the Movement Disorder Society - Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[10]

-

-

Safety Assessment: Safety and tolerability were the primary endpoints, monitored over 240 minutes post-dosing and for seven days of follow-up.[12]

Conclusion

This compound's Precision Olfactory Delivery (POD) technology represents a significant advancement in the field of CNS drug delivery. By targeting the upper nasal cavity, the POD system offers a non-invasive method to bypass the blood-brain barrier, potentially leading to rapid and consistent therapeutic effects. The clinical data for INP104 (Trudhesa®) demonstrates the successful application of this technology, providing a valuable treatment option for patients with migraine. The ongoing development of other CNS drug candidates using the POD platform holds promise for addressing the unmet needs of patients with a wide range of neurological disorders. For researchers and drug development professionals, the POD technology offers a compelling platform for the development of novel CNS therapies with improved delivery, efficacy, and patient compliance.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. neurology.org [neurology.org]

- 4. impelpharma.com [impelpharma.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. STOP 101: A Phase 1, Randomized, Open-Label, Comparative Bioavailability Study of INP104, Dihydroergotamine Mesylate (DHE) Administered Intranasally by a I123 Precision Olfactory Delivery (POD® ) Device, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STOP 301: A Phase 3, open-label study of safety, tolerability, and exploratory efficacy of INP104, Precision Olfactory Delivery (POD® ) of dihydroergotamine mesylate, over 24/52 weeks in acute treatment of migraine attacks in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. impelpharma.com [impelpharma.com]

- 11. neurologylive.com [neurologylive.com]

- 12. impelpharma.com [impelpharma.com]

An In-depth Technical Guide to Impel Pharmaceuticals' Precision Olfactory Delivery (POD®) Technology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Impel Pharmaceuticals' proprietary Precision Olfactory Delivery (POD®) technology. The information is compiled from publicly available scientific publications, clinical trial data, and company presentations.

Core Technology: Precision Olfactory Delivery (POD®)

This compound Pharmaceuticals has developed the POD® technology, a novel drug delivery platform designed to overcome the limitations of traditional nasal sprays by targeting the vascular-rich upper nasal space.[1][2] This region, unlike the lower nasal space targeted by conventional sprays, offers a more permeable and highly vascularized epithelium, leading to potentially faster and more consistent drug absorption into the systemic circulation.[1]

The POD® device is a handheld, manually actuated, propellant-powered system. It is designed to deliver a narrow, targeted plume of drug formulation (either liquid or powder) that can effectively bypass the nasal valve and reach the upper nasal cavity.[3] This mechanism aims to minimize drug loss due to dripping or swallowing, which is a common issue with traditional nasal sprays that deliver less than 5% of the active drug to the upper nasal space.[3]

Quantitative Data: Pharmacokinetic Profiles

The POD® technology has been evaluated in several clinical trials, demonstrating improved pharmacokinetic (PK) profiles for various drug candidates compared to conventional delivery methods.

INP104 (Trudhesa® - Dihydroergotamine Mesylate)

The STOP 101 study, a Phase 1, open-label, randomized, crossover trial, compared the bioavailability of INP104 (1.45 mg DHE delivered via POD®) with intravenous (IV) DHE (1.0 mg) and a traditional DHE nasal spray (Migranal®, 2.0 mg) in healthy adult subjects.[4][5]

Table 1: Pharmacokinetic Parameters of Dihydroergotamine (DHE) Following Different Routes of Administration [4][5][6][7]

| Parameter | INP104 (POD®) 1.45 mg | Migranal® (Nasal Spray) 2.0 mg | IV DHE 1.0 mg |

| Tmax (median, min) | 30 | 47 | Not Applicable |

| Cmax (pg/mL) | 1219 | 299.6 | 14,190 |

| AUC0-2h (h*pg/mL) | 1595 | 428.7 | 3019 |

| Absolute Bioavailability | 58.9% | 15.2% | 100% |

Data from the STOP 101 Study. Tmax = Time to maximum plasma concentration; Cmax = Maximum plasma concentration; AUC0-2h = Area under the plasma concentration-time curve from 0 to 2 hours.

The results indicate that INP104 achieved a Cmax approximately four times higher and in a shorter time than Migranal®.[4] DHE plasma levels following INP104 administration were comparable to IV DHE from 30 minutes up to 48 hours, but with a significantly lower peak plasma concentration, which may contribute to a more favorable tolerability profile.[5][6]

INP105 (Olanzapine)

The SNAP 101 study was a Phase 1, active and double-blind placebo comparator-controlled, ascending-dose, crossover study in 40 healthy subjects. It compared the PK of INP105 (olanzapine powder delivered via POD®) to intramuscular (IM) olanzapine and an orally disintegrating tablet (ODT) of olanzapine.[8]

Table 2: Pharmacokinetic Parameters of Olanzapine Following Different Routes of Administration [8]

| Parameter | INP105 (POD®) 10 mg | Olanzapine IM 10 mg | Olanzapine ODT 10 mg |

| Tmax (median, min) | 10 | 15 | 120 |

| Cmax | Similar to IM | Higher than ODT | Lower than INP105 & IM |

| AUC | Similar to IM & ODT | Similar to INP105 & ODT | Similar to INP105 & IM |

Data from the SNAP 101 Study. Tmax = Time to maximum plasma concentration; Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

INP105 demonstrated a significantly faster time to peak plasma concentration (Tmax) compared to both IM and ODT formulations.[8] The maximum concentration (Cmax) and total drug exposure (AUC) were comparable to the IM injection.[8]

INP103 (Levodopa)

Preclinical studies in rats and non-human primates (NHPs) were conducted to evaluate various powder formulations of levodopa delivered via species-specific POD® devices. The pharmacokinetic assessment focused on the rate of increase in L-dopa plasma concentration, Tmax, and Cmax. Lead candidate formulations demonstrated significant plasma concentrations within 5 to 12 minutes in NHPs, a 3 to 5-fold improvement compared to the delivery of the L-dopa drug substance alone.

Experimental Protocols

Detailed methodologies for key studies are summarized below, based on available publications.

STOP 101 Study (INP104) - Comparative Bioavailability

-

Study Design: A Phase 1, open-label, randomized, single-dose, 3-period, 3-way crossover study.[4]

-

Subjects: Healthy adult volunteers.[4]

-

Treatment Arms:

-

Methodology:

-

Subjects received a single dose of one of the three treatments in each of the three periods, with a washout period between each.

-

Blood samples were collected at predetermined time points following drug administration.

-

Plasma concentrations of DHE and its major metabolite, 8'OH-DHE, were measured using a validated analytical method.[4]

-

Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated from the plasma concentration-time data.[4]

-

Comparative bioavailability was assessed by calculating the ratio of the geometric means for Cmax and AUC0-inf between the different treatments.[4]

-

-

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms, and clinical laboratory values.[4]

SNAP 101 Study (INP105) - Safety, Pharmacokinetics, and Pharmacodynamics

-

Study Design: A Phase 1, active and double-blind placebo comparator-controlled, ascending-dose, 2-period, incomplete-block, 1-way crossover study.[8]

-

Subjects: 40 healthy adult subjects.[8]

-

Treatment Arms:

-

Methodology:

-

Pharmacokinetic blood samples were collected to determine olanzapine plasma concentrations.

-

Pharmacodynamic effects, specifically sedation and attention, were evaluated using the Visual Analog Scale (VAS), the Agitation/Calmness Evaluation Scale (ACES), and the Digit Symbol Substitution Test (DSST).[8]

-

-

Safety Assessments: Monitoring of treatment-emergent adverse events.[8]

Nose-to-Brain Delivery Imaging Study

-

Study Design: A human proof-of-concept study to visualize nose-to-brain drug delivery.[9]

-

Methodology:

-

A radiolabeled tripeptide was administered using the POD® device.[9]

-

Single-Photon Emission Computed Tomography (SPECT) imaging was used to track the distribution of the radiolabeled compound.[9]

-

The imaging was designed to demonstrate the deposition of the therapeutic agent in the deep nasal cavity and its subsequent delivery to the central nervous system, bypassing the blood-brain barrier.[9]

-

Note: Specific details of the radiotracer and the full imaging protocol are not publicly available.

-

Visualizations

Logical Advantages of POD® Technology

Caption: Advantages of POD® Technology over Traditional Nasal Sprays.

Experimental Workflow for a Comparative Bioavailability Study

Caption: Crossover Design for a Pharmacokinetic Bioavailability Study.

Preclinical Formulation Screening Workflow for POD® Technology

Caption: Preclinical Screening Workflow for POD® Formulations.

References

- 1. impelpharma.com [impelpharma.com]

- 2. impelpharma.com [impelpharma.com]

- 3. impelpharma.com [impelpharma.com]

- 4. STOP 101: A Phase 1, Randomized, Open-Label, Comparative Bioavailability Study of INP104, Dihydroergotamine Mesylate (DHE) Administered Intranasally by a I123 Precision Olfactory Delivery (POD® ) Device, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. STOP 301: A Phase 3, open‐label study of safety, tolerability, and exploratory efficacy of INP104, Precision Olfactory Delivery (POD®) of dihydroergotamine mesylate, over 24/52 weeks in acute treatment of migraine attacks in adult patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The SNAP 101 Double-Blind, Placebo/Active-Controlled, Safety, Pharmacokinetic, and Pharmacodynamic Study of INP105 (Nasal Olanzapine) in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound NeuroPharma Completes Industry's First Nose-to-Brain Human Imaging Study - BioSpace [biospace.com]

An In-depth Technical Guide to Vascular-Rich Upper Nasal Space Targeting for Central Nervous System Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutic agents to the central nervous system (CNS) is significantly hindered by the blood-brain barrier (BBB), a formidable obstacle for a vast array of potential drugs. The vascular-rich upper nasal space, specifically the olfactory region, presents a unique and non-invasive corridor for direct nose-to-brain drug delivery, circumventing the BBB. This region's dense vasculature and direct neuronal connections to the brain offer a promising alternative to conventional systemic administration, which often results in insufficient brain drug concentrations and significant peripheral side effects. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and underlying molecular pathways involved in targeting this specialized anatomical region for CNS drug delivery.

The upper nasal space is characterized by a highly vascularized mucosa and the presence of the olfactory and trigeminal nerves, which provide direct pathways to the brain.[1][2] Drugs administered to this region can be rapidly absorbed into the systemic circulation or transported directly to the CNS along these neural pathways.[1][2][3] This direct-to-brain transport can lead to a faster onset of action and higher drug concentrations in the brain compared to oral or intravenous administration.[4][5][6] The unique anatomical features of the upper nasal space, including a large surface area for absorption and reduced mucociliary clearance compared to the lower nasal cavity, further enhance its potential for efficient drug delivery.[7]

Anatomy and Physiology of the Upper Nasal Space

The nasal cavity is divided into the respiratory and olfactory regions. The upper portion, the olfactory region, is the primary target for nose-to-brain drug delivery. This area is lined with olfactory epithelium, which contains olfactory receptor neurons that project directly to the olfactory bulb of the brain through the cribriform plate.[8] This direct anatomical connection is a key pathway for bypassing the BBB.[4]

The nasal mucosa is highly vascularized, facilitating rapid absorption of drugs into the systemic circulation.[4] This rich blood supply, however, also presents a challenge for brain targeting, as a significant portion of the administered drug may be cleared systemically before it can reach the CNS. Therefore, formulations and delivery devices must be optimized to enhance retention and direct transport along the neural pathways.

Pathways of Drug Transport from the Upper Nasal Space to the Brain

Drug transport from the nasal cavity to the brain occurs through several interconnected pathways:

-

Olfactory Nerve Pathway: This is the most direct route to the brain.[5] Drugs can be transported intracellularly via endocytosis and axonal transport within the olfactory sensory neurons or extracellularly through the perineural space.[8]

-

Trigeminal Nerve Pathway: The trigeminal nerve, which innervates the nasal mucosa, provides an additional pathway for drug transport to the brainstem and other brain regions.[9]

-

Systemic Circulation: Drugs absorbed through the highly vascular nasal mucosa enter the systemic circulation and can then cross the BBB to reach the brain. The efficiency of this pathway is dependent on the drug's physicochemical properties and its ability to permeate the BBB.

-

Lymphatic System: The nasal lymphatic system may also play a role in transporting drugs to the CNS, although this pathway is less well understood.[1]

Quantitative Data on Upper Nasal Space Drug Delivery

The efficiency of drug delivery from the upper nasal space to the brain can be quantified using various pharmacokinetic parameters. The following tables summarize key data from preclinical studies in rats, demonstrating the potential of this route for delivering different therapeutic agents to the CNS.

Table 1: Pharmacokinetic Parameters of Intranasally Administered Drugs in Rats

| Drug | Formulation | Dose (mg/kg) | Cmax (ng/mL or ng/g) | Tmax (h) | AUC (ng·h/mL or ng·h/g) | Brain/Blood Ratio | Reference |

| Dopamine | Lf-BNPs | 2 | 219.4 ± 13.3 (Brain) | 0.25 | 1696.4 ± 119.3 (Brain) | - | [2][10] |

| 2 | 175.3 ± 16.8 (Blood) | 0.5 | - | [2][10] | |||

| Methotrexate | Solution | 1 | - | - | 13.8 ± 2.6 (CLN) | - | [1] |

| Selegiline | Nanoparticles | 1 | 20-fold higher in brain vs. oral | - | - | 12-fold higher brain/plasma vs. oral | [6] |

Lf-BNPs: Lactoferrin and Borneol co-modified Nanoparticles; CLN: Cervical Lymph Nodes. Cmax and AUC values for Dopamine are presented as mean ± SD.

Table 2: Brain Targeting Efficiency of Intranasal Drug Delivery in Rats

| Drug | Formulation | Drug Targeting Efficiency (%) | Direct Transport Percentage (%) | Reference |

| Methotrexate | Solution | 378 | 74.3 | [1][11] |

Drug Targeting Efficiency (DTE) = (AUCbrain, IN / AUCplasma, IN) / (AUCbrain, IV / AUCplasma, IV) x 100 Direct Transport Percentage (DTP) = (B_IN - Bx) / B_IN x 100, where Bx = (B_IV / P_IV) x P_IN

Experimental Protocols

In Vitro Drug Transport Studies Using RPMI 2650 Cells

The human nasal epithelial cell line RPMI 2650 is a valuable in vitro model for studying drug transport across the nasal mucosa.

1. Cell Culture and Seeding:

-

Culture RPMI 2650 cells in a suitable medium, such as MEM supplemented with 10% fetal bovine serum.

-

Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 1 x 10^5 cells per insert.[3]

-

Maintain the cells in submerged culture for 24 hours to allow for attachment.[3]

2. Air-Liquid Interface (ALI) Culture:

-

After 24 hours, remove the apical medium to establish an ALI culture, which better mimics the in vivo environment of the nasal epithelium.[3]

-

Culture the cells at ALI for 21 days to allow for differentiation and formation of a tight epithelial barrier.[3]

3. Permeability Assay:

-

Measure the transepithelial electrical resistance (TEER) to assess the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 300 Ω·cm²) indicates a well-formed barrier.[3]

-

Apply the drug formulation to the apical side of the cell monolayer.

-

At predetermined time points, collect samples from the basolateral compartment.

-

Analyze the drug concentration in the basolateral samples using a suitable analytical method (e.g., HPLC, LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the cell layer.

In Vivo Intranasal Administration and Brain Tissue Analysis in Rats

1. Animal Preparation:

-

Use adult male Wistar or Sprague-Dawley rats.

-

Anesthetize the animals using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

2. Intranasal Administration:

-

Place the anesthetized rat in a supine position.

-

Administer a precise volume of the drug formulation into each nostril using a micropipette or a specialized nasal delivery device.

3. Tissue Collection:

-

At specified time points after administration, euthanize the animals.

-

Perfuse the circulatory system with saline to remove blood from the brain.

-

Carefully dissect the brain and specific regions of interest (e.g., olfactory bulb, striatum, cortex).

4. Brain Tissue Homogenization and Drug Extraction:

-

Weigh the collected brain tissue samples.

-

Homogenize the tissue in a suitable buffer (e.g., perchloric acid) using a mechanical homogenizer.

-

Centrifuge the homogenate to precipitate proteins and cellular debris.

-

Collect the supernatant containing the drug.

-

Further process the supernatant (e.g., solid-phase extraction) to purify the sample before analysis.

5. Drug Quantification:

-

Analyze the drug concentration in the processed brain samples using a validated analytical method such as HPLC or LC-MS/MS.

Signaling Pathways and Experimental Workflows

Signaling Pathways for Nose-to-Brain Drug Transport

The transport of drugs along the olfactory and trigeminal nerve pathways involves complex cellular and molecular mechanisms, including endocytosis, axonal transport, and intercellular movement.

Caption: Overview of nose-to-brain drug delivery pathways.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo study evaluating nose-to-brain drug delivery in a rodent model.

Caption: In vivo experimental workflow for nose-to-brain delivery studies.

Conclusion

Targeting the vascular-rich upper nasal space represents a highly promising strategy for the non-invasive delivery of drugs to the central nervous system. The direct anatomical connections provided by the olfactory and trigeminal nerves offer a unique opportunity to bypass the blood-brain barrier, potentially leading to more effective treatments for a wide range of neurological disorders. A thorough understanding of the underlying anatomy, physiology, and transport mechanisms, coupled with rigorous experimental evaluation using appropriate in vitro and in vivo models, is crucial for the successful development of novel and effective nose-to-brain drug delivery systems. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities and unlock the full potential of this exciting field.

References

- 1. Aerosolized In Vivo 3D Localization of Nose-to-Brain Nanocarrier Delivery Using Multimodality Neuroimaging in a Rat Model—Protocol Development [scholarworks.indianapolis.iu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Improved In Vitro Model for Intranasal Mucosal Drug Delivery: Primary Olfactory and Respiratory Epithelial Cells Compared with the Permanent Nasal Cell Line RPMI 2650 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological Aspects of Asbestos-Related Diseases - Asbestos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. nsuworks.nova.edu [nsuworks.nova.edu]

- 11. researchgate.net [researchgate.net]

The Dual Potential of POD Technology in Neurological Disorders: A Technical Guide to Targeted Protein Degradation and Precision Olfactory Delivery

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The acronym "POD" emerges in the landscape of neurological disorder therapeutics with a dual identity, representing two distinct yet potentially synergistic technologies: Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation and the Precision Olfactory Delivery (POD®) system for enhanced drug delivery to the central nervous system. This technical guide provides an in-depth exploration of the core principles, experimental validation, and therapeutic potential of both facets of "POD technology." We will dissect the molecular mechanisms of PROTAC-mediated degradation of key pathological proteins in neurodegenerative diseases and detail the engineering and application of the POD® nasal delivery platform. This document is intended to serve as a comprehensive resource, complete with detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows to empower researchers in their pursuit of novel treatments for neurological disorders.

Part 1: Proteolysis Targeting Chimeras (PROTACs) - A New Modality for Eliminating Disease-Causing Proteins

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy, shifting the paradigm from protein inhibition to outright elimination.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach, offering the potential to target proteins previously considered "undruggable."[1]

Core Mechanism of Action

PROTACs are heterobifunctional small molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By simultaneously engaging the POI and an E3 ligase, PROTACs form a ternary complex, which brings the protein degradation machinery of the cell into close proximity with the target protein.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, leading to polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules.

Application in Neurological Disorders

The accumulation of misfolded and aggregated proteins is a hallmark of many neurodegenerative diseases. PROTAC technology offers a direct strategy to clear these pathological proteins.

-

Alzheimer's Disease (AD): The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a key pathological feature of AD. Several research groups have developed PROTACs that can effectively induce the degradation of tau.[4]

-

Parkinson's Disease (PD): The formation of Lewy bodies, primarily composed of aggregated α-synuclein, is central to PD pathology. PROTACs have been designed to target and degrade α-synuclein, showing promise in preclinical models.[5]

-

Huntington's Disease (HD): HD is caused by a mutation in the huntingtin (HTT) gene, leading to an expanded polyglutamine tract and a toxic gain-of-function of the mutant HTT (mHTT) protein. PROTACs are being explored to selectively degrade mHTT.[6][7]

Quantitative Data on PROTAC-Mediated Degradation

The efficacy of PROTACs is typically quantified by their DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) values.

| Target Protein | PROTAC | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |

| Tau | C004019 | VHL | HEK293-hTau | 7.9 nM | >90% | |

| α-Synuclein (A53T) | Arg-PEG1-Tα-syn | UBR1 | Mammalian cells | 0.28 µM | ~90.5% | [5] |

| α-Synuclein aggregates | ATC161 | p62 | HEK293A | ~100 nM | N/A | [8] |

| Mutant Huntingtin | Compound 1 | cIAP1 | HD patient fibroblasts | <10 µM | Significant reduction | [6] |

Experimental Protocols

This is a fundamental technique to visualize and semi-quantify the degradation of the target protein.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities. The target protein band intensity is normalized to the loading control.

Mass spectrometry (MS) is a powerful tool for unbiased, proteome-wide analysis of PROTAC selectivity.

Methodology:

-

Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.

-

Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with tandem mass tags (TMT), which allows for multiplexed analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry. The MS1 scan measures the mass-to-charge ratio of the intact peptides, and the MS2 scan fragments the peptides and measures the fragments, which provides sequence information and quantification from the TMT reporter ions.

-

Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions. Statistical analysis is then performed to identify proteins that are significantly up- or down-regulated.

Part 2: Precision Olfactory Delivery (POD®) - Bypassing the Blood-Brain Barrier

A major hurdle in treating neurological disorders is the blood-brain barrier (BBB), which restricts the entry of most therapeutic agents into the brain. The Precision Olfactory Delivery (POD®) technology developed by Impel NeuroPharma is a novel drug delivery system designed to overcome this challenge.

Core Mechanism of Action

The POD® system is a nasal drug delivery platform that propels a drug formulation deep into the upper nasal cavity. This region is highly vascularized and provides a direct pathway to the brain via the olfactory and trigeminal nerves, thus bypassing the BBB. This approach aims to achieve rapid and consistent drug absorption, leading to higher bioavailability in the central nervous system compared to traditional oral or intranasal delivery methods.

Application in Neurological Disorders

The POD® technology is being developed to deliver various therapeutics for neurological conditions. For instance, INP104, a dihydroergotamine (DHE) formulation delivered via the POD® device, has been investigated for the acute treatment of migraine. This technology holds promise for delivering a wide range of molecules, including PROTACs, to the brain.

Quantitative Data on POD®-Mediated Delivery

Pharmacokinetic studies have demonstrated the potential of the POD® system to achieve rapid and high levels of drug in the systemic circulation.

| Drug Formulation | Delivery Method | Cmax Comparison | Tmax | Reference |

| INP104 (DHE) | POD® | Comparable to IV DHE; 3-4x higher than traditional nasal spray | ~30 minutes | [9] |

| Levodopa Powder | POD® | 3-5x improvement in time to significant plasma concentrations vs. L-dopa substance | 30-60 minutes (NHP) | [10] |

Experimental Protocols

This protocol outlines a general approach to assess the distribution of a compound after intranasal administration.

Methodology:

-

Compound Labeling: The therapeutic compound is labeled with a fluorescent dye (e.g., a near-infrared dye) or a radionuclide to enable detection.

-

Animal Dosing: Anesthetize mice and administer the labeled compound intranasally using a micropipette or a specialized device that mimics the POD® system's delivery to the upper nasal cavity.[1]

-

In Vivo Imaging: At various time points post-administration, image the live, anesthetized mice using an appropriate imaging system (e.g., IVIS for fluorescence imaging, SPECT/PET for radioactivity).

-

Ex Vivo Organ Analysis: At the end of the study, euthanize the mice and harvest the brain and other major organs. Image the excised organs to quantify the amount of the labeled compound in each tissue.

-

Data Analysis: Quantify the fluorescence intensity or radioactivity in the brain and other organs and express it as a percentage of the injected dose per gram of tissue (%ID/g).

This protocol describes a typical pharmacokinetic study to evaluate drug absorption, distribution, metabolism, and excretion.

Methodology:

-

Animal Catheterization and Dosing: Surgically implant catheters in non-human primates for blood sampling. Administer the drug via the POD® device.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 5, 15, 30, 60, 120, 240 minutes post-dose).

-

Plasma Preparation and Analysis: Process the blood samples to obtain plasma. Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the drug concentration.

-

Pharmacokinetic Parameter Calculation: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

Conclusion

The dual applications of "POD technology" present exciting opportunities for advancing the treatment of neurological disorders. PROTACs offer a powerful mechanism to eliminate the root cause of many of these diseases—the accumulation of pathological proteins. The Precision Olfactory Delivery (POD®) system provides a promising solution to the long-standing challenge of delivering therapeutics across the blood-brain barrier. The potential synergy of using the POD® system to deliver PROTACs directly to the brain could be a transformative approach in neurotherapeutics. The experimental frameworks and data presented in this guide are intended to provide a solid foundation for researchers to explore and expand upon these promising technologies. Further research and development in both areas are crucial to translate their potential into tangible clinical benefits for patients suffering from debilitating neurological conditions.

References

- 1. Intranasal delivery of experimental compounds in orthotopic brain tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uq.edu.au [uq.edu.au]

- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeted degradation of α-synuclein by arginine-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Proteostasis in Huntington's disease: disease mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reactionbiology.com [reactionbiology.com]

- 10. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]

Methodological & Application

Revolutionizing Research: Application Notes and Protocols for Physiological Organ Devices (PODs)

For Researchers, Scientists, and Drug Development Professionals

The advent of Physiological Organ Devices (PODs), commonly known as Organ-on-a-Chip (OOC) technology, represents a paradigm shift in preclinical research and drug development. These microfluidic cell culture devices are engineered to recapitulate the complex structures and functions of human organs in vitro.[1][2] By providing a more physiologically relevant environment than traditional 2D cell cultures, PODs offer a powerful platform to bridge the gap between animal studies and human clinical trials.[3][4] This document provides detailed application notes and protocols for leveraging PODs in laboratory research.

Application Notes

Introduction to Physiological Organ Devices (PODs)